molecular formula C4H4BrClN4 B1442700 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine CAS No. 850421-08-8

1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine

Cat. No. B1442700
M. Wt: 223.46 g/mol
InChI Key: LDSVTELDHUQWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569300B2

Procedure details

A 250 mL round bottom flask was charged with N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide (2.97 g, 9.4 mmol), concentrated HCl (6 mL) and ethanol (60 mL). The resulting mixture was heated at 80° C. for 4 h. The reaction mixture was then allowed to cool to room temperature and neutralized with Na2CO3. It was then diluted with water and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether, to afford 1.24 g (59%) of the product as a yellow solid.
Name
N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH:9]C(=O)C(F)(F)F)=[N:6][CH:7]=1.Cl.C(O)C.C([O-])([O-])=O.[Na+].[Na+]>O>[Br:1][C:2]1[N:3]=[C:4]([Cl:16])[C:5]([NH:8][NH2:9])=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
N′-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide
Quantity
2.97 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)NNC(C(F)(F)F)=O)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by flash column chromatography on silica gel with 20% EtOAc in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)NN)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.